2-Formyl-5-(4-methylphenyl)phenol

Lipophilicity Drug-likeness Biaryl aldehyde

2-Formyl-5-(4-methylphenyl)phenol, systematically named 2-hydroxy-4-(4-methylphenyl)benzaldehyde or 3-hydroxy-4′-methyl[1,1′-biphenyl]-4-carbaldehyde, is a substituted salicylaldehyde derivative (C14H12O2, MW 212.24 g/mol). The ortho-hydroxyl/formyl arrangement defines the salicylaldehyde pharmacophore, enabling a strong intramolecular hydrogen bond (IHB) that modulates the aldehyde's electronic character and reactivity.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 343603-92-9
Cat. No. B6325200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-5-(4-methylphenyl)phenol
CAS343603-92-9
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
InChIInChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)12-6-7-13(9-15)14(16)8-12/h2-9,16H,1H3
InChIKeyJKRZNXWCYDKSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-5-(4-methylphenyl)phenol (CAS 343603-92-9) — Structural Baseline and Procurement Identity


2-Formyl-5-(4-methylphenyl)phenol, systematically named 2-hydroxy-4-(4-methylphenyl)benzaldehyde or 3-hydroxy-4′-methyl[1,1′-biphenyl]-4-carbaldehyde, is a substituted salicylaldehyde derivative (C14H12O2, MW 212.24 g/mol) [1]. The ortho-hydroxyl/formyl arrangement defines the salicylaldehyde pharmacophore, enabling a strong intramolecular hydrogen bond (IHB) that modulates the aldehyde's electronic character and reactivity [2]. The 5-(4-methylphenyl) substituent extends the π-system through a biaryl linkage and substantially increases lipophilicity compared to the parent salicylaldehyde [1].

Supports salicylaldehyde pharmacophore studies requiring an intact ortho-hydroxy/formyl IHB network
Suitable for lipophilic ligand synthesis where extended biaryl π-system is needed
Enables regioisomer-specific research where para-aryl conjugation is structurally required

Why 2-Formyl-5-(4-methylphenyl)phenol Cannot Be Interchanged with Common Salicylaldehyde Analogs


Salicylaldehyde derivatives are not functionally interchangeable. The 5-position substituent electronically tunes the IHB network, directly altering the electrophilicity of the aldehyde carbonyl and the acidity of the phenolic OH [1]. Simultaneously, the 4-methylphenyl group more than doubles the octanol-water partition coefficient (logP) relative to salicylaldehyde, fundamentally changing compound handling, solubility, and membrane partitioning behavior [2]. Generic substitution with 5-halogen or 5-nitro analogs, or with regioisomeric 2-hydroxy-5-arylbenzaldehydes, breaks the conjugation pathway or introduces opposing electronic effects, leading to unpredictable differences in reactivity, coordination chemistry, and biological readouts.

Target Compound vs. 5-Halo/Nitro Salicylaldehydes Electron-donating biaryl group weakens IHB and enhances aldehyde reactivity, opposite to electron-withdrawing analogs
Target Compound vs. Parent Salicylaldehyde 23-fold higher logP fundamentally alters solubility, membrane partitioning, and chromatographic behavior
Target Compound vs. 5-Aryl Regioisomer Meta-aryl connectivity breaks conjugation pathway; cannot substitute for π-extended applications

Quantitative Differentiation Evidence for 2-Formyl-5-(4-methylphenyl)phenol vs. Closest Analogs


LogP Elevation vs. Salicylaldehyde Drives Solubility and Membrane Partitioning Differentiation

The 5-(4-methylphenyl) substituent dramatically increases the compound's lipophilicity. The predicted logP for 2-Formyl-5-(4-methylphenyl)phenol is 3.18 [1], compared to the experimental logP of 1.81 for salicylaldehyde [2].

LogP Elevation
Head-to-head
ΔlogP +1.37 vs. salicylaldehyde (≈23-fold higher octanol partitioning)
Supports lipophilic media and membrane-partitioning method selection
Predicted logP 3.18 (ChemAxon) vs. measured logP 1.81 for salicylaldehyde
Lipophilicity Drug-likeness Biaryl aldehyde

Phenolic pKa Shift Alters Acid-Base Speciation vs. Parent Salicylaldehyde

The electron-donating 4-methylphenyl group modifies the acidity of the phenolic OH. The predicted pKa for 2-Formyl-5-(4-methylphenyl)phenol is 8.01 , compared to the experimentally determined pKa of 8.37 for salicylaldehyde .

Phenolic pKa Shift
Cross-study comparable
ΔpKa −0.36 vs. salicylaldehyde (≈2.3-fold higher acidity)
Impacts metal-chelation and nucleophilicity at physiological pH
Predicted pKa 8.01 vs. experimental pKa 8.37 for salicylaldehyde; data to verify
Phenolic acidity pKa Biaryl electronic effect

Intramolecular Hydrogen Bond Strength Is Predicted to Weaken Relative to 5-Nitro Salicylaldehyde, Enhancing Aldehyde Reactivity

DFT calculations at the B3LYP/6-311++G(d,p) level established that electron-withdrawing 5-substituents strengthen the intramolecular O–H⋯O hydrogen bond: ΔHbind for 5-nitrosalicylaldehyde is −10.92 kcal/mol [1], compared to ~9 kcal/mol for salicylaldehyde [2]. The 5-(4-methylphenyl) group (Hammett σp ≈ −0.17) is electron-donating, predicting a relative weakening of the IHB in 2-Formyl-5-(4-methylphenyl)phenol versus both 5-nitro and parent salicylaldehyde.

IHB Strength
Class-level inference
Predicted weaker IHB than salicylaldehyde (ΔHbind ~−9 kcal/mol); 5-NO₂ analog is stronger (ΔHbind −10.92 kcal/mol)
May support faster aldehyde reactivity for Schiff base synthesis
Direction inferred from Hammett σp ≈ −0.17; direct experimental measurement not available
Intramolecular hydrogen bonding Substituent effect Aldehyde reactivity

Ortho-Hydroxy Motif Provides 15–20-Fold Bioactivity Advantage Over Meta/Para Isomers in Fermentation Inhibition

In a systematic study of 11 substituted benzaldehydes on Saccharomyces cerevisiae fermentation, ortho-substituted 2-hydroxybenzaldehyde (salicylaldehyde) exhibited 15–20-fold higher inhibition than its meta- and para-hydroxy isomers [1]. 2-Formyl-5-(4-methylphenyl)phenol retains this ortho-hydroxy-aldehyde motif, whereas competing 5-aryl benzaldehydes lacking the ortho-OH group (e.g., 5-(4-formylphenyl)-2-methylphenol) or with different hydroxyl positions cannot form the IHB network that drives this effect.

Ortho-OH Bioactivity
Class-level inference
15–20-fold higher fermentation inhibition for ortho-OH vs. meta/para-OH benzaldehydes
Ortho-hydroxy pharmacophore is the dominant driver; supports inhibitor screening scaffold selection
S. cerevisiae assay; target compound EC₅₀ not independently measured
Phenolic aldehyde Ortho-effect Fermentation inhibition

Hammett LFER Enables Quantitative Prediction of Catalytic Racemization Activity Across 5-Substituted Salicylaldehydes

In the Cu²⁺-catalyzed racemization of L-glutamic acid, a linear free-energy relationship was established between logk (rate constant) and the Hammett σ constant for 4- and 5-substituted salicylaldehydes [1]. The 5-(4-methylphenyl) group (σp ≈ −0.17) occupies an electron-donating region of the Hammett scale distinct from halogen or nitro substituents, enabling predictable tuning of catalytic activity for metal-mediated transformations.

Hammett LFER
Class-level inference
Linear logk vs. σ relationship established for catalytic racemization; σp ≈ −0.17 for target substituent
Supports rational reactivity tuning in metal-mediated catalysis without trial-and-error screening
Based on Cu²⁺-catalyzed L-glutamic acid racemization study
Hammett equation Catalytic activity Racemization

Para-Aryl Substitution Maintains Extended π-Conjugation vs. Meta-Aryl Regioisomers

In 2-Formyl-5-(4-methylphenyl)phenol, the 4-methylphenyl substituent occupies the 4-position (para to the aldehyde), creating an uninterrupted biaryl-to-formyl conjugation pathway. In the regioisomer 2-hydroxy-5-(4-methylphenyl)benzaldehyde (CAS 893737-98-9), the aryl group is at the 5-position (meta to CHO), electronically isolating the aldehyde from the π-system of the appended phenyl ring . This structural distinction affects UV-Vis absorption, photoluminescence, and the resonance contribution to the aldehyde's electrophilicity.

π-Conjugation Path
Cross-study comparable
Para-aryl connectivity enables full biaryl-to-formyl conjugation; meta-aryl regioisomer breaks this path
Structurally required for π-extended fluorophores and donor-acceptor chromophores
Qualitative structural distinction; comparative spectroscopic data not identified
Regioisomer differentiation Conjugation pathway Tautomeric stabilization

Optimal Application Scenarios for 2-Formyl-5-(4-methylphenyl)phenol Based on Quantitative Evidence


Synthesis of Lipophilic Schiff Base Ligands for Membrane-Permeable Metal Complexes

The elevated logP (3.18 vs. 1.81 for salicylaldehyde) [1] makes 2-Formyl-5-(4-methylphenyl)phenol the preferred aldehyde precursor for preparing Schiff base ligands intended for cellular uptake studies or extraction of metal ions from organic phases. The ortho-OH group retains full coordination capacity while the biaryl tail enhances organic solubility and passive membrane diffusion.

Structure-Activity Relationship (SAR) Studies on Phenolic Aldehyde Enzyme Inhibitors

The 15–20-fold ortho-effect established for salicylaldehyde-type inhibitors [1] positions 2-Formyl-5-(4-methylphenyl)phenol as a critical scaffold for SAR exploration. Its combination of ortho-OH, aldehyde, and extended lipophilic aryl substituent allows systematic probing of electronic (σ), lipophilic (logP), and steric contributions to target binding, filling a parameter space not covered by 5-halo or 5-nitro derivatives.

Preparation of π-Extended Fluorophores and Chromophoric Building Blocks

The para-aryl aldehyde conjugation pathway—absent in the 5-substituted regioisomer—makes 2-Formyl-5-(4-methylphenyl)phenol a suitable precursor for fluorescent probes, donor-acceptor chromophores, and conjugated organic frameworks [1]. The extended biaryl π-system red-shifts absorption and emission relative to simple salicylaldehydes, enabling visible-region optical applications.

Predictable Tuning of Metal-Catalyzed Aldehyde Reactivity via Hammett LFER

The established linear free-energy relationship between logk and σ for 4-/5-substituted salicylaldehydes [1] provides a quantitative framework for selecting 2-Formyl-5-(4-methylphenyl)phenol when a weakly electron-donating substituent (σp ≈ −0.17) is desired. This enables rational catalyst design for amino acid racemization and related pyridoxal-mimetic transformations without experimental trial-and-error optimization.

Application
Selection Property
Validation Focus
Lipophilic Schiff base ligand synthesis
Elevated logP and ortho-OH coordination capacity
Cellular uptake or organic-phase extraction endpoint review
SAR studies on phenolic aldehyde inhibitors
Ortho-OH pharmacophore with extended lipophilic aryl group
Electronic, lipophilic, and steric parameter space not covered by 5-halo/nitro analogs
π-Extended fluorophore and chromophore building blocks
Para-aryl conjugation pathway continuity
Visible-region absorption/emission shift verification
Predictable metal-catalyzed aldehyde reactivity tuning
Hammett LFER with σp ≈ −0.17 (weakly electron-donating)
Rate-constant correlation for amino acid racemization and pyridoxal-mimetic transformations

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